N'-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)acetohydrazide
Overview
Description
N'-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Furanylidenephenylacetohydrazide and has a molecular formula of C14H12N4O4.
Mechanism of Action
The mechanism of action of N'-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)acetohydrazide has been extensively studied. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and reduce inflammation. It has also been shown to have anti-oxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N'-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)acetohydrazide in lab experiments is its specificity for HDACs. This compound can selectively inhibit HDACs without affecting other enzymes or proteins. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N'-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)acetohydrazide. One area of research is in the development of more potent and selective HDAC inhibitors based on this compound. Another area of research is in the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further research is needed to explore the potential applications of this compound in other areas, such as neurodegenerative diseases and inflammation.
Scientific Research Applications
N'-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)acetohydrazide has been studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10-2-7-13(21-10)9-15-16-14(18)8-11-3-5-12(6-4-11)17(19)20/h2-7,9H,8H2,1H3,(H,16,18)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHADLOZLAYVGX-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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